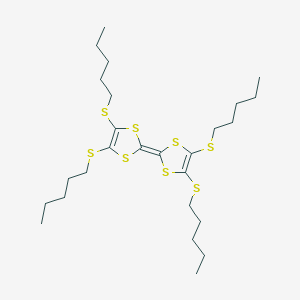

Tpt-ttf

描述

Tpt-ttf, or tetrathiafulvalene, is a sulfur-rich organic compound that has been extensively studied due to its unique electronic properties and its ability to form charge-transfer salts with various anions. These charge-transfer salts exhibit a wide range of electrical conductivities, from insulating to metallic, and even superconducting properties under certain conditions . Tpt-ttf and its derivatives are of great interest in the field of molecular electronics and materials science.

Synthesis Analysis

The synthesis of tpt-ttf derivatives involves various routes, often aiming to functionalize the tpt-ttf core to tailor its electronic properties. For instance, the synthesis of BEDT-TTF, a bis(ethylene)dithiotetrathiafulvalene derivative, involves the formation of isostructural cation-radical salts with octahedral metal complex dianions . Another approach includes the synthesis of thiophene polymers functionalized with tpt-ttf, which can act as hole traps and respond to analytes like trinitrotoluene . Novel tpt-ttf disulfides have been synthesized, and their self-assembled monolayers exhibit stable electrochemical properties . Additionally, tetra-silylated tpt-ttf derivatives have been created for the construction of bimetallic transition metal complexes .

Molecular Structure Analysis

The molecular structure of tpt-ttf derivatives is crucial in determining their electronic properties. For example, the crystal structure of (BEDT-TTF)4PtCl6C6H5CN shows a packing arrangement that should render it metallic, but it transitions to an insulating state at low temperatures . The molecular structure of TTF(SiR2H)4 derivatives has been determined, revealing the potential for oxidative addition reactions . X-ray crystallographic analysis of tpt-ttf salts with metallacarborane anions has shown different types of molecular packing, influencing their magnetic properties .

Chemical Reactions Analysis

Tpt-ttf and its derivatives undergo various chemical reactions that are essential for their application in electronic devices. The reactivity of functionalized tpt-ttf ligands, such as TTF(SiR2H)4, with transition metals has been exploited to create bimetallic complexes . The synthesis of tpt-ttf derivatives often involves reactions with thiourea, thiols, and elemental chalcogens like sulfur and selenium . These reactions lead to the formation of new compounds with modified electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tpt-ttf derivatives are diverse and depend on their molecular structure and the anions they are paired with. BEDT-TTF-based salts exhibit polymorphism, with different phases showing varying electrical conductivities . The electrochemical properties of tpt-ttf derivatives are characterized by reversible oxidation processes, which are important for their application in electronic devices . The magnetic properties of tpt-ttf salts have been studied, revealing behavior consistent with systems containing non-interacting unpaired spins . Furthermore, the solvatochromism effect and electrical conductivity in the solid state of isopropyl TTF semisquarates highlight the potential for charge redistribution within these molecules .

科学研究应用

超分子化学:基于TTF的大环系统被用于超分子宿主-客体识别、非共价电子转移系统以及分子机器的构建(Jana et al., 2018)。

有机电子学:TTF在有机电子学中作为灵活的构建模块,有助于基础研究并提供广泛的潜在应用(Pfattner et al., 2016)。

癌症治疗:在医学研究中,特别是对于胶质母细胞瘤,TTF显示出潜力,通过诱导胶质母细胞瘤细胞自噬、抑制细胞迁移、侵袭和血管生成来抑制肿瘤生长,使其成为一种有前途的抗侵袭和抗血管生成治疗策略(Kim et al., 2019; Kim et al., 2016)。

分子和超分子系统:基于TTF的系统在开发分子传感器、氧化还原荧光开关、逻辑门、构象控制、分子夹和镊子方面具有应用(Canevet et al., 2009)。

医学诊断:TTF-1,一种特定变体,是用于识别肺腺癌和非神经内分泌大细胞癌的免疫组化标记物,有助于诊断甲状腺和肺部肿瘤(Kaufmann & Dietel, 2000; Ordóñez, 2000)。

发育生物学研究:TTF-1在分化的甲状腺细胞系中的基因表达中起作用,并在甲状腺分化早期表达,表明其在肺部发育和肺表面活性物质稳态中的重要性(Lazzaro et al., 1991; Ikeda et al., 1995)。

光伏应用:TTF也在光伏应用中得到探索,重点关注MPPT(最大功率点跟踪)算法中的跟踪因素和动态响应(Brito et al., 2013)。

分子工程:间隔分子被用于调节电荷转移TTF-p-氯醌(TTF-CA)晶体的物理性质或功能,突出了TTF的材料科学方面(Takahashi et al., 2020)。

未来方向

属性

IUPAC Name |

2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNQRWLTHGAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544946 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tpt-ttf | |

CAS RN |

106920-29-0 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

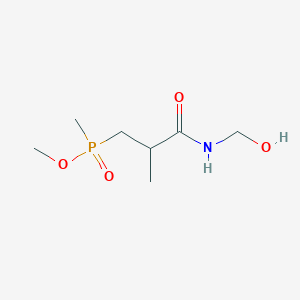

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

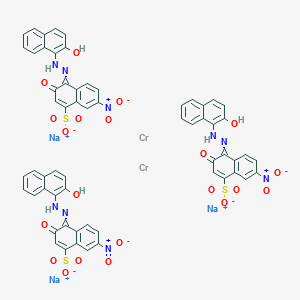

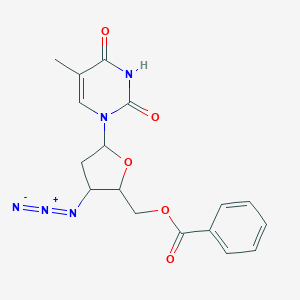

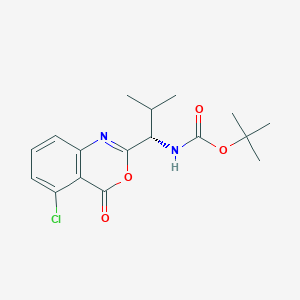

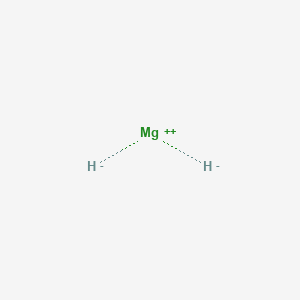

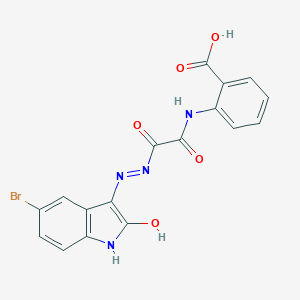

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)